Methods of Synthesis
The synthesis of telatinib mesylate involves several steps, typically starting from simpler organic compounds. One reported method includes the reduction of specific precursors using sodium borohydride in ethanol, followed by purification steps to achieve the desired compound with high purity. The reaction time is crucial; for instance, a reaction duration of 18 hours has been noted to yield significant results . The synthesis may also involve the formation of mesylate salts to enhance solubility and bioavailability.
Molecular Structure
Telatinib mesylate has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with target kinases. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Chemical Reactions Involving Telatinib Mesylate
Telatinib mesylate primarily undergoes reactions that involve phosphorylation processes typical of kinase inhibitors. These reactions are critical for its mechanism of action, where it competes with ATP for binding to the active sites of target kinases.
Mechanism of Action
Telatinib mesylate exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells.
Physical Properties
Chemical Properties
Scientific Applications
Telatinib mesylate is primarily used in oncology as a targeted therapy for various malignancies characterized by aberrant tyrosine kinase activity. Its applications extend beyond treatment into research areas focusing on:
Angiogenesis—the formation of new blood vessels—is a fundamental requirement for solid tumor growth beyond microscopic dimensions, enabling nutrient delivery, waste removal, and metastatic dissemination [4]. The VEGF signaling axis, particularly through VEGFR-2 (kinase insert domain receptor, KDR) and VEGFR-3 (fms-related tyrosine kinase 4, FLT4), serves as the primary molecular driver of pathological angiogenesis in malignancies [4] [7]. VEGFR-2 mediates endothelial cell proliferation, migration, and survival, while VEGFR-3 regulates lymphangiogenesis, facilitating metastatic spread [4]. Overexpression of VEGF ligands and receptors is strongly correlated with advanced disease stage and poor prognosis across diverse solid tumors [4].
Pharmacological inhibition of these receptors disrupts tumor vascularization, creating a hostile microenvironment that starves tumors of oxygen and nutrients. Preclinical models demonstrate that VEGFR-2 blockade alone can induce complete tumor suppression, validating its critical role in tumor survival [4]. Additional targeting of platelet-derived growth factor receptor beta (PDGFR-β) extends anti-angiogenic effects to pericyte-covered vessels, enhancing efficacy [7]. This biological rationale underpins the development of telatinib mesylate as a multikinase inhibitor with precise anti-angiogenic targeting.
Telatinib (BAY 57-9352) emerged from systematic medicinal chemistry efforts to develop an orally bioavailable small molecule with potent selectivity against VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit tyrosine kinases [7] [8]. Early preclinical profiling demonstrated compelling in vitro activity, inhibiting VEGFR-2 autophosphorylation in whole-cell assays (IC₅₀ = 19 nM) and VEGF-dependent proliferation of human umbilical vein endothelial cells (IC₅₀ = 26 nM) [7]. In vivo efficacy was established across multiple human tumor xenograft models, including breast (MDA-MB-231), colon (Colo-205, DLD-1), and non-small cell lung carcinomas (H460), where telatinib administration induced dose-dependent tumor growth suppression [7].
Phase I clinical trials evaluated telatinib in patients with refractory solid tumors using both intermittent (14 days on/7 days off) and continuous dosing schedules [4]. Doses were escalated from 20 mg once daily to 1,500 mg twice daily (BID) without reaching the maximum tolerated dose [2] [4]. Pharmacokinetic analysis revealed rapid absorption (median Tₘₐₓ < 3 hours) and a half-life of approximately 5.5 hours [2]. Critically, pharmacodynamic assessments confirmed dose-dependent biomarker modulation, including increased plasma VEGF levels and decreased soluble VEGFR-2 (sVEGFR-2), plateauing at 900 mg BID [2]. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) further validated reduced tumor perfusion (decreased Kᵗʳᵃⁿˢ and IAUC₆₀) with increasing drug exposure [4]. Based on these findings, 900 mg BID was established as the recommended phase II dose (RP2D) [2] [4].
Table 1: Key Pharmacokinetic and Pharmacodynamic Findings from Phase I Trials of Telatinib
Parameter | Findings | Clinical Significance |
---|---|---|
Tₘₐₓ | <3 hours | Rapid absorption enables quick target engagement |
Half-life | ~5.5 hours | Supports twice-daily dosing regimen |
Dose-exposure relationship | Near dose-proportional increase with substantial interpatient variability | Highlights need for exposure-response monitoring |
VEGF modulation | Dose-dependent increase, plateau at 900 mg BID | Validates target engagement and guides RP2D selection |
sVEGFR-2 reduction | Dose-dependent decrease, plateau at 900 mg BID | Serves as a surrogate biomarker of VEGFR inhibition |
Tumor perfusion (DCE-MRI) | Decreased Kᵗʳᵃⁿˢ and IAUC₆₀ correlating with AUC₀₋₁₂ | Demonstrates direct anti-angiogenic effect in human tumors |
Clinical activity was observed in phase I, with partial responses in renal cell carcinoma patients and disease stabilization in 50.9% of participants across dose levels [2] [4]. These findings supported progression to phase II trials in gastric, liver, and esophageal carcinomas, though development status for colorectal cancer and solid tumors remains unreported [6].
Telatinib mesylate (chemical name: Telatinib monomethanesulfonate; CAS: 332013-26-0) belongs to the quinazoline chemotype, a privileged scaffold in kinase inhibitor development [3] [5]. Its core structure features a 4-anilinoquinazoline moiety that occupies the ATP-binding cleft of target kinases, augmented by specific substitutions that confer potency and selectivity [5]. The molecule incorporates a furanopyridine ring linked to the quinazoline core via an ether bond and a pyridazine-based aniline substituent at position 4, distinguishing it from classical quinazoline inhibitors [7] [8].
Table 2: Biochemical Kinase Inhibition Profile of Telatinib Mesylate
Target Kinase | IC₅₀ (nM) | Biological Function |
---|---|---|
VEGFR-2 (KDR) | 6 | Primary mediator of VEGF-driven angiogenesis |
VEGFR-3 (FLT4) | 4 | Regulator of lymphangiogenesis and metastatic spread |
c-Kit | 1 | Stem cell factor receptor; implicated in GIST |
PDGFR-α | 15 | Platelet-derived growth factor receptor alpha |
PDGFR-β | 249 | Pericyte recruitment and vessel maturation |
Compared to first-generation quinazoline-based kinase inhibitors like gefitinib and erlotinib (EGFR-selective), telatinib exhibits a distinct target profile centered on angiogenic kinases rather than the epidermal growth factor receptor family [5]. Its potency against VEGFR-2 (IC₅₀ = 6 nM) substantially exceeds that of the structurally related inhibitor vatalanib, which shows 18-fold higher IC₅₀ values [7]. This enhanced activity stems from optimized interactions within the hydrophobic pocket of VEGFR-2's catalytic domain. Notably, telatinib demonstrates minimal inhibitory activity against unrelated kinases including Raf, fibroblast growth factor receptor (FGFR) family, and Tie-2 receptor, underscoring its target selectivity [7].
The molecular interactions of telatinib with VEGFR-2 involve critical hydrogen bonding: N1 of the quinazoline core bonds with the backbone NH of Met793 in the hinge region, while N3 forms a water-mediated bond with Thr854 [5]. The 4-anilino substituent extends into hydrophobic regions of the binding pocket, with the chlorine atom enhancing binding affinity through van der Waals interactions [5] [8]. The furanopyridine moiety protrudes toward the solvent interface, contributing to favorable pharmacokinetic properties without compromising selectivity [7] [8]. This strategic structural design balances potency against VEGFR-2/VEGFR-3 with selectivity over kinases frequently implicated in off-target toxicities.
Table 3: Structural and Functional Comparison of Quinazoline-Based Kinase Inhibitors
Compound | Core Structure | Primary Targets | Key Clinical Indications |
---|---|---|---|
Telatinib | 4-Anilinoquinazoline | VEGFR-2/3, PDGFR-β, c-Kit | Phase II in GI cancers |
Gefitinib | 4-Anilinoquinazoline | EGFR | NSCLC (FDA approved) |
Erlotinib | 4-Anilinoquinazoline | EGFR | NSCLC, pancreatic cancer (FDA approved) |
Lapatinib | 4-Anilinoquinazoline | EGFR, HER2 | Breast cancer (FDA approved) |
Vatalanib | 4-Anilinoquinazoline | VEGFR, PDGFR, c-Kit | Discontinued in phase III trials |
Pharmacogenetic investigations revealed no significant correlations between polymorphisms in drug transporter genes (ABCB1, ABCC1, ABCG2) and telatinib pharmacokinetics, nor between VEGFR polymorphisms (KDR, FLT4) and toxicity profiles [1]. This suggests that telatinib's interpatient variability in exposure arises from non-genetic factors, potentially including metabolic differences in cytochrome P450 isoforms (CYP3A4/3A5, CYP2C8, CYP2C9, CYP2C19) and uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4) involved in its biotransformation [1]. The major metabolic pathway involves formation of N-glucuronides, with minimal risk of drug-drug interactions mediated by cytochrome P450 enzymes or P-glycoprotein transport [4].
Emerging evidence suggests telatinib may overcome multidrug resistance mechanisms. It significantly enhances the anticancer activity of ABCG2 substrate drugs (e.g., mitoxantrone, doxorubicin) by inhibiting efflux transport without altering ABCG2 expression [8]. In ABCG2-overexpressing xenograft models, telatinib coadministration reduced tumor growth rates, highlighting its potential role in combination regimens for resistant malignancies [8]. This positions telatinib not only as a monotherapy targeting tumor vasculature but also as a chemosensitizing agent for conventional cytotoxic drugs.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1